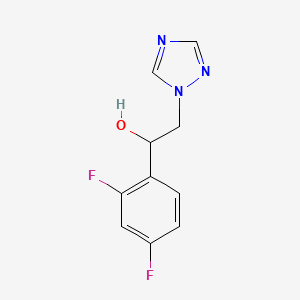

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Descripción general

Descripción

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is a useful research compound. Its molecular formula is C10H9F2N3O and its molecular weight is 225.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Triazole Derivatives in Drug Development

Triazole derivatives, including 1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol, have been extensively studied for their potential in developing new drugs with diverse biological activities. The significance of triazole compounds lies in their structural versatility, allowing for several modifications to enhance their pharmacological properties. Research has shown that triazole derivatives exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral effects. This makes them valuable scaffolds in medicinal chemistry for the synthesis of new therapeutic agents. The ongoing interest in triazole derivatives is driven by the success of various triazole-based drugs in the pharmaceutical market, prompting further investigation into novel synthesis methods and biological evaluations of these compounds (Ferreira et al., 2013).

Application in Corrosion Inhibition

1,2,3-Triazole derivatives have emerged as effective corrosion inhibitors for metal surfaces in aggressive media. The research focuses on 1,4-disubstituted 1,2,3-triazole derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. These compounds are non-toxic, environmentally friendly, and exhibit good efficiency in preventing corrosion on various metals and alloys. Their application as corrosion inhibitors is particularly relevant for industries dealing with the maintenance of metal infrastructure, offering a sustainable solution to corrosion-related issues (Hrimla et al., 2021).

Advances in Eco-friendly Synthesis

The eco-friendly synthesis of 1,2,3-triazoles, including 1-(2,4-Difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol, has gained attention due to the growing need for sustainable chemical processes. Recent advancements in this area involve the use of green chemistry principles and eco-friendly catalysts, such as water extracts of natural materials, to synthesize triazole derivatives efficiently. These methods offer several advantages, including reduced environmental impact, high yields, and shorter reaction times, making them appealing for both academic research and industrial application (de Souza et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds like fluconazole are known to target fungal enzymes responsible for ergosterol synthesis, which is crucial for maintaining the fungal cell membrane’s integrity and function.

Mode of Action

This change disrupts cell membrane function, leading to fungal cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its structural similarity to known antifungal agents. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to increased membrane permeability and eventual cell death .

Pharmacokinetics

Similar compounds like fluconazole are well absorbed orally, widely distributed in body tissues, metabolized minimally, and primarily excreted unchanged in the urine .

Result of Action

The result of the compound’s action, assuming it acts similarly to other triazole antifungals, would be the disruption of the fungal cell membrane’s integrity, leading to increased permeability and eventual cell death .

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNSXRYFTHGTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206050-23-9 | |

| Record name | alpha-(2,4-Difluorophenyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206050239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-(2,4-DIFLUOROPHENYL)-1H-1,2,4-TRIAZOLE-1-ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX22UA4JX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)

![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)

![1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one](/img/structure/B3179334.png)